molecular formula C14H10BrFO B1321744 2'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 36282-29-8

2'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No. B1321744
CAS RN: 36282-29-8
M. Wt: 293.13 g/mol
InChI Key: NSKKHSLDXYIHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Bromo-2-(4-fluorophenyl)acetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a bromine atom and a fluorophenyl group attached to the acetophenone core structure. Although the provided papers do not directly discuss 2'-Bromo-2-(4-fluorophenyl)acetophenone, they do provide insights into the synthesis, reactivity, and properties of related brominated acetophenone derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of brominated acetophenone derivatives is typically achieved through halogenation reactions. For instance, ω-bromo-p-phenyl acetophenone can be synthesized using p-phenyl acetophenone and cupric bromide, with the reaction conditions such as mole ratio, reaction medium, and time being critical for achieving high yields . Similarly, ω,ω-Dibromo-p-phenyl acetophenone is synthesized from biphenyl and acetyl chloride followed by bromination, with the reaction temperature and time being optimized for high yields . These methods suggest that the synthesis of 2'-Bromo-2-(4-fluorophenyl)acetophenone could potentially follow a similar halogenation pathway, with careful control of reaction conditions to incorporate the bromine and fluorine substituents appropriately.

Molecular Structure Analysis

The molecular structure of brominated acetophenone derivatives is confirmed using techniques such as FTIR, 1H NMR, and 13C NMR . The absolute configurations of enantiomerically pure compounds can be determined by single-crystal X-ray diffractions . These analytical methods are essential for verifying the structure of synthesized compounds, including the placement of bromine and other substituents on the acetophenone ring.

Chemical Reactions Analysis

Brominated acetophenones can undergo further chemical reactions to produce a variety of compounds. For example, α-bromo-4-(difluoromethylthio)acetophenone can condense with different amines to yield S- and N-substituted azaheterocycles . This reactivity indicates that 2'-Bromo-2-(4-fluorophenyl)acetophenone could also be a versatile intermediate for synthesizing heterocyclic compounds, given the presence of a reactive bromine atom that can participate in various substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones, such as melting point, boiling point, and spectroscopic characteristics, are determined through experimental measurements . These properties are influenced by the nature and position of substituents on the acetophenone ring. For instance, the presence of electron-withdrawing groups like bromine and fluorine can affect the compound's reactivity and physical constants. The antioxidant properties of bromophenols derived from acetophenone derivatives have also been evaluated, showing that these compounds can have effective antioxidant power .

Scientific Research Applications

Application 1: Experimental Teaching in Organic Chemistry

  • Summary of Application : The α-bromination reaction of carbonyl compounds, including 2’-Bromo-2-(4-fluorophenyl)acetophenone, is a significant topic in organic chemistry. This reaction was used in an innovative experiment involving junior undergraduates .
  • Methods of Application : The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application 2: Catalyst-Free α-Bromination of Acetophenones

  • Summary of Application : A convenient and catalyst-free method for the α-bromination of acetophenones, including 2’-Bromo-2-(4-fluorophenyl)acetophenone, using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .
  • Methods of Application : The biphasic bromination of acetophenone was studied at various charges ranging from 2 to 6F in a beaker-type cell .
  • Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .

Application 3: Synthesis of Competitive Inhibitors of Aromatase

  • Summary of Application : 2’-Bromo-2-(4-fluorophenyl)acetophenone is used as an intermediate in the synthetic preparation of competitive inhibitors of aromatase .

Application 4: Analysis of Organic Acids

  • Summary of Application : 2’-Bromo-2-(4-fluorophenyl)acetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .

Application 5: Inhibition of Protein Tyrosine Phosphatases

  • Summary of Application : Phenacyl bromide derivatives, which can be synthesized from 2’-Bromo-2-(4-fluorophenyl)acetophenone, act as a protective group for acids and phenols during peptide synthesis and actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .

Application 6: Synthesis of Biologically Active Substances

  • Summary of Application : α-Brominated products derived from bromoacetophenone, such as 2’-Bromo-2-(4-fluorophenyl)acetophenone, are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKKHSLDXYIHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50606298
Record name 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-2-(4-fluorophenyl)acetophenone

CAS RN

36282-29-8
Record name 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50606298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.